3-Chloro-4-isopropoxyphenylboronic acid

Melting point Solid-state handling Process chemistry

3-Chloro-4-isopropoxyphenylboronic acid (CAS 480438-56-0) is a solid arylboronic acid building block (C₉H₁₂BClO₃, MW 214.45) featuring a chlorine atom at the 3‑position and an isopropoxy group at the 4‑position on the phenyl ring. This substitution pattern confers a melting point of 140–145 °C, a density of 1.23 g/cm³, a computed LogP of 0.807, and a predicted pKa of 7.75 ± 0.18.

Molecular Formula C9H12BClO3
Molecular Weight 214.45 g/mol
CAS No. 480438-56-0
Cat. No. B1586958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-isopropoxyphenylboronic acid
CAS480438-56-0
Molecular FormulaC9H12BClO3
Molecular Weight214.45 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)OC(C)C)Cl)(O)O
InChIInChI=1S/C9H12BClO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6,12-13H,1-2H3
InChIKeyPJBWTULFEPFOEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-isopropoxyphenylboronic Acid (CAS 480438-56-0): Procurement-Ready Physicochemical and Reactivity Profile


3-Chloro-4-isopropoxyphenylboronic acid (CAS 480438-56-0) is a solid arylboronic acid building block (C₉H₁₂BClO₃, MW 214.45) featuring a chlorine atom at the 3‑position and an isopropoxy group at the 4‑position on the phenyl ring . This substitution pattern confers a melting point of 140–145 °C, a density of 1.23 g/cm³, a computed LogP of 0.807, and a predicted pKa of 7.75 ± 0.18 . It is catalogued by major suppliers as a reactant for silver‑nitrate‑catalysed quinone functionalization, rhodium‑catalysed asymmetric arylation of alkenylheterocycles, and stereoselective rhodium‑catalysed carbometalation of ynamides .

Why Generic 3-Chloro-4-alkoxyphenylboronic Acids Cannot Substitute 3-Chloro-4-isopropoxyphenylboronic Acid in High-Stakes Synthesis


Arylboronic acids that share the 3‑chloro‑4‑alkoxy motif are not interchangeable because even a single methylene change in the alkoxy chain profoundly alters melting point, lipophilicity, and steric environment, which in turn govern reaction yield, selectivity, and purification logistics . For example, the 4‑methoxy analog melts nearly 100 °C higher and is >28‑fold less lipophilic (LogP 0.028 vs 0.807), while the linear 4‑propoxy analog, despite nearly identical LogP, presents a different steric profile that can shift enantioselectivity in rhodium‑catalysed processes [1]. Consequently, substituting a “close” analog without re‑optimization risks lower conversion, altered selectivity, or complete reaction failure in the precise catalytic cycles for which this compound is explicitly referenced.

Head-to-Head Quantitative Differentiation of 3-Chloro-4-isopropoxyphenylboronic Acid vs. Closest Analogs


Melting Point Differential vs. 3-Chloro-4-methoxy and 3-Chloro-4-ethoxy Analogs

3-Chloro-4-isopropoxyphenylboronic acid exhibits a melting point of 140–145 °C, which is substantially lower than the 238–242 °C reported for 3‑chloro‑4‑methoxyphenylboronic acid and the 234–239 °C reported for 3‑chloro‑4‑ethoxyphenylboronic acid [1]. This ~95–100 °C melting‑point depression facilitates melt‑based purification and reduces the energy required for solvent‑free processing.

Melting point Solid-state handling Process chemistry

Lipophilicity (LogP) Advantage Over 3-Chloro-4-methoxyphenylboronic Acid

The computed LogP of 3-chloro-4-isopropoxyphenylboronic acid is 0.807, compared with 0.0284 for 3‑chloro‑4‑methoxyphenylboronic acid – a factor of >28‑fold higher lipophilicity [1]. This difference translates directly to improved organic‑phase partitioning during aqueous work‑up and may enhance membrane permeability if the compound is used as a precursor in drug‑discovery programmes.

LogP Lipophilicity Partition coefficient Extraction efficiency

Density Reduction Relative to 3-Chloro-4-methoxyphenylboronic Acid

The density of 3-chloro-4-isopropoxyphenylboronic acid is 1.23 g/cm³, whereas the 4‑methoxy analog has a density of 1.32 g/cm³ . The 0.09 g/cm³ reduction reflects the larger molecular volume of the isopropoxy group, which can influence bulk‑powder flow, packing, and the mass‑to‑volume ratios required for accurate dispensing in automated synthesis platforms.

Density Bulk handling Formulation

Predicted pKa and Its Implication for Suzuki–Miyaura Coupling Basicity Requirements

The predicted pKa of 3-chloro-4-isopropoxyphenylboronic acid is 7.75 ± 0.18, which is lower than the typical pKa of unsubstituted phenylboronic acid (~8.8) [1]. This enhanced acidity, driven by the electron‑withdrawing chlorine and the electron‑donating isopropoxy group acting in concert, can facilitate boronate formation under milder basic conditions, potentially widening the base‑compatibility window and reducing side reactions in Suzuki–Miyaura couplings compared to less acidic, electron‑rich analogs.

pKa Boronic acid acidity Suzuki coupling Base selection

Documented Applicability in Silver-Nitrate-Catalysed Quinone Coupling vs. Generic Suzuki Labelling of Analogs

Sigma-Aldrich and BOC Sciences explicitly list 3‑chloro‑4‑isopropoxyphenylboronic acid as a reactant for the preparation of alkyl‑ and aryl‑quinones via silver‑nitrate‑catalysed coupling with quinones, a methodology for which the Baran laboratory demonstrated broad scope and room‑temperature operation (J. Am. Chem. Soc. 2011, 133, 3292–3295) [1]. By contrast, the 3‑chloro‑4‑methoxy and 4‑isopropoxy (non‑chlorinated) analogs are listed primarily for generic Suzuki–Miyaura coupling, without explicit reference to this specific, synthetically valuable quinone‑functionalization protocol.

Quinone functionalization Silver nitrate catalysis Radical coupling Application scope

Steric Differentiation: Branched Isopropoxy vs. Linear Propoxy in Rhodium-Catalysed Processes

3‑Chloro‑4‑isopropoxyphenylboronic acid and 3‑chloro‑4‑propoxyphenylboronic acid share nearly identical LogP (0.807 vs. 0.809) and density (both 1.23 g/cm³) . However, the branched isopropoxy group presents a different steric environment than the linear propoxy chain, which can influence enantioselectivity in rhodium‑catalysed asymmetric arylation reactions – a reaction class for which the isopropoxy variant is explicitly listed by suppliers . While direct comparative enantiomeric excess data for these two analogs are not publicly available, the demonstrated sensitivity of Rh‑catalysed processes to steric bulk supports a class‑based expectation of differing stereochemical outcomes.

Steric effect Isopropoxy Rhodium catalysis Enantioselectivity

High-Confidence Application Scenarios for 3-Chloro-4-isopropoxyphenylboronic Acid Based on Quantitative Differentiation


Silver-Nitrate-Catalysed Direct C–H Functionalization of Quinones

This compound is explicitly referenced for room‑temperature, silver‑nitrate‑catalysed coupling with quinones, a reaction that avoids pre‑halogenation of the quinone and operates under air with inexpensive reagents . The documented success of arylboronic acids bearing halogen and alkoxy substituents in this protocol (J. Am. Chem. Soc. 2011, 133, 3292–3295) makes the 3‑chloro‑4‑isopropoxy variant a logical first choice for synthesising mono‑arylated quinone libraries for medicinal chemistry or materials science [1].

Rhodium-Catalysed Asymmetric Arylation of Alkenylheterocycles

The compound is specifically listed for Rh‑catalysed asymmetric arylation of alkenylheterocycles, a transformation where the steric profile of the boronic acid influences enantioselectivity . The branched isopropoxy group provides a distinct steric environment compared to linear alkoxy analogs (Section 3, Evidence Item 6), making this compound a targeted procurement choice when reproducing or optimising literature enantioselective protocols.

Stereoselective Rhodium-Catalysed Carbometalation of Ynamides

Supplier documentation identifies this boronic acid as a reactant for stereoselective and regioselective Rh‑catalysed carbometalation of ynamides . This application demands precise steric and electronic tuning that is not guaranteed with the methoxy, ethoxy, or non‑chlorinated analogs, reinforcing the compound’s role in advanced synthetic methodology development.

Multi‑Step Pharmaceutical Intermediate Synthesis Requiring High Organic‑Phase Recovery

With a LogP of 0.807 – >28‑fold higher than the 4‑methoxy analog – this compound partitions more efficiently into organic solvents during aqueous work‑up [2]. This property is valuable when the boronic acid is used as a building block in multi‑step sequences where high intermediate recovery directly impacts overall yield and cost, making it a preferred procurement option for route scouting and scale‑up.

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